5,6-Methylenedioxy-N,N-diisopropyltryptamine
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Overview
Description
5,6-Methylenedioxy-N,N-diisopropyltryptamine is a lesser-known psychedelic compound. It is the 5,6-methylenedioxy analog of diisopropyltryptamine. This compound was first synthesized by Alexander Shulgin and is mentioned in his book "Tryptamines I Have Known and Loved" . very little data exists about its pharmacological properties, metabolism, and toxicity .
Preparation Methods
The synthesis of 5,6-Methylenedioxy-N,N-diisopropyltryptamine involves several steps:
Starting Material: The synthesis typically begins with indole or a substituted indole derivative.
Methylenedioxy Formation: The indole derivative is reacted with methylenedioxy reagents to form the methylenedioxy group at the 5,6-positions.
Alkylation: The intermediate product is then alkylated with diisopropylamine to introduce the N,N-diisopropyl groups.
Chemical Reactions Analysis
5,6-Methylenedioxy-N,N-diisopropyltryptamine can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the methylenedioxy positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Methylenedioxy-N,N-diisopropyltryptamine has limited scientific research applications due to its lesser-known status. it is of interest in the field of psychedelic research and neuropharmacology. Researchers study its potential effects on serotonin receptors and its possible use in understanding the mechanisms of psychedelic compounds .
Mechanism of Action
The exact mechanism of action of 5,6-Methylenedioxy-N,N-diisopropyltryptamine is not well understood. it is believed to act on serotonin receptors, particularly the 5-HT2A receptor, similar to other tryptamines. This interaction may lead to altered perception and psychedelic effects .
Comparison with Similar Compounds
5,6-Methylenedioxy-N,N-diisopropyltryptamine is similar to other tryptamines such as:
5-Methoxy-N,N-diisopropyltryptamine: Known for its psychedelic effects and interaction with serotonin receptors.
4,5-Methylenedioxy-N,N-diisopropyltryptamine: Another analog with similar structural features.
N,N-Diisopropyltryptamine: The parent compound without the methylenedioxy group.
The uniqueness of this compound lies in its specific methylenedioxy substitution, which may confer distinct pharmacological properties compared to its analogs .
Properties
CAS No. |
82173-83-9 |
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Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[2-(5H-[1,3]dioxolo[4,5-f]indol-7-yl)ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)19(12(3)4)6-5-13-9-18-15-8-17-16(7-14(13)15)20-10-21-17/h7-9,11-12,18H,5-6,10H2,1-4H3 |
InChI Key |
MAICYUOZXYUWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC1=CNC2=CC3=C(C=C21)OCO3)C(C)C |
Origin of Product |
United States |
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